molecular formula C6H4BrClIN B2830140 5-(Bromomethyl)-2-chloro-3-iodopyridine CAS No. 904745-62-6

5-(Bromomethyl)-2-chloro-3-iodopyridine

Cat. No.: B2830140
CAS No.: 904745-62-6
M. Wt: 332.36
InChI Key: FCNGEGBIKSXTAV-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-chloro-3-iodopyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chloro-3-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce the chloro and iodo groups, followed by bromomethylation. The reaction conditions often involve the use of halogenating agents such as N-bromosuccinimide (NBS) for bromomethylation, and iodine monochloride (ICl) for iodination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-chloro-3-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen groups.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced with other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the reagents and conditions used.

Scientific Research Applications

5-(Bromomethyl)-2-chloro-3-iodopyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is used in the preparation of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-chloro-3-iodopyridine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chloro and iodo groups can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-chloro-3-iodopyridine
  • 5-(Iodomethyl)-2-chloro-3-iodopyridine
  • 5-(Bromomethyl)-2-chloro-3-bromopyridine

Uniqueness

5-(Bromomethyl)-2-chloro-3-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. The combination of bromomethyl, chloro, and iodo groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

5-(bromomethyl)-2-chloro-3-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNGEGBIKSXTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4.60 g (18.15 mmol) of 6-chloro-5-iodo-3-methylpyridine (Setliff et al., J. Chem. Engineering Data (1976), 21(2), 246-7), 3.39 g (19.06 mmol) of N-bromosuccinimide and 0.30 g (1.82 mmol) of 2,2′-azobis(2-methylpropanenitrile) in 500 ml of chlorobenzene are boiled under reflux for about 16 hours. The reaction mixture is washed with saturated aqueous sodium sulphite solution and sodium bicarbonate solution and then dried over sodium sulphate and concentrated under reduced pressure. Column chromatography of the residue on silica gel (silica gel 60-Merck, particle size: 0.04 to 0.063 mm) using the mobile phase mixture ethyl acetate:cyclohexane (1:10) gives 3.86 g (38% of theory) of 3-bromomethyl-6-chloro-5-iodopyridine.
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500 mL
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Synthesis routes and methods II

Procedure details

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